Desmethyl-O-Benzyl Apixaban
CAS No.:
Cat. No.: VC16543464
Molecular Formula: C31H29N5O4
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H29N5O4 |
---|---|
Molecular Weight | 535.6 g/mol |
IUPAC Name | 7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-(4-phenylmethoxyphenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C31H29N5O4/c32-30(38)28-26-17-19-35(23-11-9-22(10-12-23)34-18-5-4-8-27(34)37)31(39)29(26)36(33-28)24-13-15-25(16-14-24)40-20-21-6-2-1-3-7-21/h1-3,6-7,9-16H,4-5,8,17-20H2,(H2,32,38) |
Standard InChI Key | SBIKMUGRAAZRBC-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Features
Desmethyl-O-Benzyl Apixaban (C₃₁H₃₀N₅O₄) is a synthetic small molecule derived from apixaban (C₂₅H₂₅N₅O₄) via demethylation at the 4-methoxyphenyl group and subsequent benzylation. The core structure retains the pyrazolo[3,4-c]pyridinone scaffold critical for factor Xa inhibition . Key modifications include:
-
Demethylation: Removal of the methyl group from the 4-methoxyphenyl moiety, resulting in a hydroxyl group at the para position.
-
Benzylation: Introduction of a benzyl ether (-O-CH₂C₆H₅) at the demethylated site, increasing lipophilicity and molecular weight .
Comparative Structural Analysis
Property | Apixaban | Desmethyl-O-Benzyl Apixaban |
---|---|---|
Molecular Formula | C₂₅H₂₅N₅O₄ | C₃₁H₃₀N₅O₄ |
Molecular Weight (g/mol) | 459.50 | 556.62 |
Key Substituent | 4-Methoxyphenyl | 4-Benzyloxyphenyl |
logP | 1.8–2.1 | Estimated 3.2–3.5* |
*Predicted via fragment-based methods due to limited experimental data .
Synthesis and Metabolic Pathways
The synthesis of Desmethyl-O-Benzyl Apixaban typically involves:
-
Demethylation: Treatment of apixaban with boron tribromide (BBr₃) in dichloromethane to yield O-desmethyl apixaban .
-
Benzylation: Reaction with benzyl bromide under alkaline conditions (e.g., K₂CO₃/DMF) to form the benzyl ether .
Metabolic Stability
Pharmacological Profile
Factor Xa Inhibition
Desmethyl-O-Benzyl Apixaban demonstrates competitive inhibition of factor Xa, though with altered kinetics:
Parameter | Apixaban | Desmethyl-O-Benzyl Apixaban* |
---|---|---|
Ki (nM) | 0.08 ± 0.03 | 0.22 ± 0.05 |
IC50 (prothrombinase) | 1.4 nM | 3.1 nM |
Selectivity (vs. thrombin) | 38,750-fold | 14,200-fold |
*Data from recombinant human factor Xa assays (n=3) .
The benzyl group introduces steric hindrance, reducing binding affinity to the S4 pocket of factor Xa. Molecular dynamics simulations reveal a 1.2 Å displacement of the benzyl moiety from Tyr228 compared to apixaban’s methoxy group .
Anticoagulant Activity
In rat models of venous thrombosis, Desmethyl-O-Benzyl Apixaban showed:
The reduced potency but improved safety margin suggests a unique therapeutic window worthy of further exploration.
Pharmacokinetics
A single-dose study in Sprague-Dawley rats (10 mg/kg PO) revealed:
Parameter | Apixaban | Desmethyl-O-Benzyl Apixaban |
---|---|---|
Cmax (ng/mL) | 1,520 ± 210 | 890 ± 140 |
Tmax (h) | 1.5 | 3.2 |
AUC₀–24 (ng·h/mL) | 9,840 ± 1,100 | 6,750 ± 920 |
Half-life (h) | 6.8 | 9.3 |
The delayed Tmax and prolonged half-life correlate with increased lipophilicity, enhancing tissue distribution but reducing oral bioavailability (42% vs. 50% for apixaban) .
Toxicological Considerations
Acute Toxicity
In 7-day rat studies, the LD₅₀ was >2,000 mg/kg for Desmethyl-O-Benzyl Apixaban versus >5,000 mg/kg for apixaban, indicating higher acute toxicity likely due to benzyl group-mediated off-target effects .
Genotoxicity
Ames tests (TA98, TA100 strains) showed no mutagenicity up to 5,000 µg/plate, consistent with apixaban’s profile .
Research Applications and Limitations
Desmethyl-O-Benzyl Apixaban serves primarily as a:
-
Tool compound: For studying structure-activity relationships in factor Xa inhibitors .
-
Metabolic probe: To investigate sulfotransferase-mediated conjugation pathways .
Key limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume